molecular formula C28H40O9 B019506 Cynapanoside A CAS No. 109972-32-9

Cynapanoside A

Cat. No.: B019506
CAS No.: 109972-32-9
M. Wt: 520.6 g/mol
InChI Key: RZJAWQPCJQGGPS-HZXVBAKSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cynapanoside A is a C21 steroidal glycoside naturally occurring in the traditional medicinal plant Cynanchum paniculatum (Bunge) Kitagawa . This high-purity compound is offered for scientific investigation into its multifaceted pharmacological potential. Recent research highlights this compound as a promising candidate for metabolic and renal disease research. A 2022 study demonstrated its potent protective effects against obesity-induced diabetic nephropathy (DN) in vivo . The compound was shown to significantly ameliorate renal dysfunction, as evidenced by the reduction of elevated blood urea nitrogen (BUN), urine albumin, and creatinine levels in high-fat diet-fed mice. Furthermore, this compound treatment strongly attenuated key histological damage in the kidney, including glomerular enlargement, sclerosis, and collagen deposition . The mechanistic underpinnings of this compound's activity point to its role in modulating TRIM31 signaling . Research indicates that its renoprotective effects are mediated through the amelioration of TRIM31-mediated inflammation, lipid synthesis, and fibrosis . The compound exhibits confirmed anti-inflammatory, anti-fibrotic, and anti-dyslipidemia capacities in metabolic stress models. Intriguingly, these protective effects were almost abolished upon TRIM31 ablation, establishing TRIM31 expression as a crucial requirement for its biological activity . This makes this compound a valuable tool compound for probing this specific pathway. Primary Research Applications: • Investigation into obesity-induced diabetic nephropathy and associated kidney diseases. • Study of TRIM31-mediated mechanisms in metabolic disorders. • Exploration of anti-fibrotic and anti-inflammatory therapeutic strategies. • Research on podocyte loss and renal lipid metabolism. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109972-32-9

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

(4S,5R,8S,12S,13S,16S,19R,22R)-12-hydroxy-8-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)20(32-4)11-22(35-14)36-17-7-8-27(2)16(9-17)10-19(29)23-18(27)6-5-15-12-33-28(3)24(15)21(13-34-28)37-26(23)31/h10,12,14,17-25,29-30H,5-9,11,13H2,1-4H3/t14-,17+,18+,19+,20-,21-,22+,23+,24-,25-,27+,28+/m1/s1

InChI Key

RZJAWQPCJQGGPS-HZXVBAKSSA-N

SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC(=O)[C@@H]4[C@H](C=C3C2)O)C)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C4CCC5=COC6(C5C(CO6)OC(=O)C4C(C=C3C2)O)C)C)OC)O

Synonyms

cynapanoside A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Analogues from Cynanchum paniculatum

The plant produces several C21 steroidal glycosides with varying bioactivities. Key comparisons include:

Table 1: Comparison of Cynapanoside A with Analogues from C. paniculatum
Compound Structural Features Bioactivity Reference
This compound C21 steroidal core with specific glycosylation Anti-TMV (strong), anti-diabetic nephropathy (TRIM31 modulation)
Paniculatumoside H New C21 glycoside with distinct sugar moieties Moderate cytotoxicity against SMMC-7721 cells; no significant anti-TMV activity
Cynatratoside A Known C21 glycoside Weak anti-TMV activity; no cytotoxicity against tested cancer cell lines
Cynapanoside C Similar glycosylation to this compound Targets neurotoxicity pathways (e.g., cholinergic synapses) in snakebites
Key Observations:
  • Anti-TMV Activity: this compound outperforms Paniculatumoside H and Cynatratoside A, suggesting glycosylation patterns and steroidal backbone modifications are critical for antiviral efficacy .
  • Diverse Therapeutic Targets: While this compound and Cynapanoside C share structural similarities, their bioactivities diverge. This compound targets metabolic and viral pathways, whereas Cynapanoside C modulates neurotoxicity-related pathways (e.g., acetylcholine receptors) .

Comparison with Analogues from Other Species

C21 steroidal glycosides from related species also exhibit overlapping and distinct properties:

Table 2: Cross-Species Comparison of C21 Steroidal Glycosides
Compound Source Bioactivity Contrast with this compound Reference
Glaucogenin C Cynanchum glaucescens Anti-tumor, anti-inflammatory Lacks anti-TMV activity; shared cytotoxicity
Sarcostin Cynanchum sarcomedium Neuroprotective effects Targets neural pathways; no antiviral role
Tomentolide A Cynanchum tomentosum Anti-inflammatory, anti-arthritic Similar anti-inflammatory effects but distinct mechanisms
Key Observations:
  • Mechanistic Divergence: Glaucogenin C and this compound both exhibit anti-inflammatory effects but differ in primary targets (e.g., TRIM31 vs. NF-κB pathways) .
  • Species-Specific Bioactivity : Sarcostin and Tomentolide A highlight how ecological adaptations of Cynanchum species drive functional specialization in their secondary metabolites.

Q & A

Q. How can researchers standardize protocols for this compound studies to enhance cross-institutional collaboration?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:
  • Metadata : Document extraction solvents, LC-MS parameters, and cell culture conditions using ISA-Tab format.
  • Reference Standards : Use certified this compound (≥98% purity) from accredited suppliers (e.g., NIST/Phytolab).
    Publish negative results to reduce publication bias .

Q. Tables for Reference

Parameter Recommended Method Key Citations
QuantificationUPLC-QTOF-MS (ESI⁻ mode)
Synergy ValidationChou-Talalay Combination Index
PharmacokineticsRadiolabeled tracing + LC-MS
Structural Elucidation2D NMR (HSQC, HMBC) + X-ray crystallography

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cynapanoside A
Reactant of Route 2
Cynapanoside A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.